![molecular formula C8H15O6P B14234758 (2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid CAS No. 223681-84-3](/img/structure/B14234758.png)
(2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ethoxycarbonylprop-2-enoxy)ethylphosphonic acid is a chemical compound with the molecular formula C8H15O6P and a molecular weight of 238.175 g/mol . This compound is known for its unique structure, which includes both phosphonic acid and ethoxycarbonyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(2-ethoxycarbonylprop-2-enoxy)ethylphosphonic acid typically involves the reaction of ethyl acrylate with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-ethoxycarbonylprop-2-enoxy)ethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphonate esters.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-ethoxycarbonylprop-2-enoxy)ethylphosphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-ethoxycarbonylprop-2-enoxy)ethylphosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation and catalysis. Additionally, the ethoxycarbonyl group can participate in esterification and other reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar compounds to 2-(2-ethoxycarbonylprop-2-enoxy)ethylphosphonic acid include:
- 2-(2-ethoxycarbonylprop-2-enoxy)ethylphosphonate
- 2-(2-ethoxycarbonylprop-2-enoxy)ethylphosphine oxide
- 2-(2-ethoxycarbonylprop-2-enoxy)ethylphosphine sulfide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the phosphonic acid group in 2-(2-ethoxycarbonylprop-2-enoxy)ethylphosphonic acid makes it particularly unique and valuable in specific research and industrial contexts .
Properties
CAS No. |
223681-84-3 |
|---|---|
Molecular Formula |
C8H15O6P |
Molecular Weight |
238.17 g/mol |
IUPAC Name |
2-(2-ethoxycarbonylprop-2-enoxy)ethylphosphonic acid |
InChI |
InChI=1S/C8H15O6P/c1-3-14-8(9)7(2)6-13-4-5-15(10,11)12/h2-6H2,1H3,(H2,10,11,12) |
InChI Key |
XNRWLWYNGROTLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)COCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Ethylsulfanyl)methyl]-3-hydroxy-2-methylpyridine-4-carbaldehyde](/img/structure/B14234675.png)

![5-[(4,6-Diethoxy-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl)amino]-5-oxopentanoic acid](/img/structure/B14234685.png)


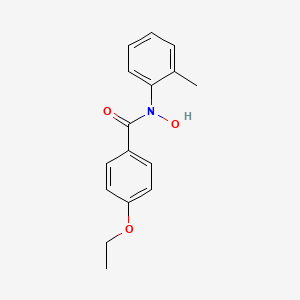
![2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B14234709.png)
![Dimethyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14234711.png)
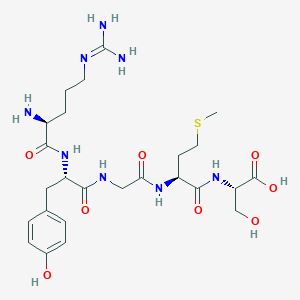
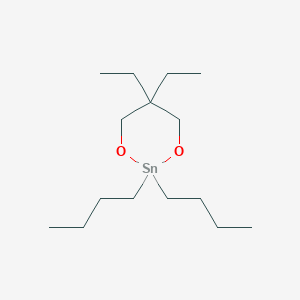
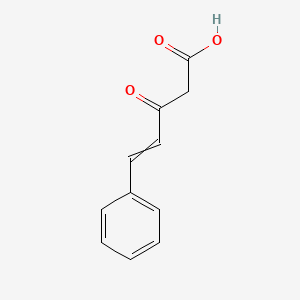
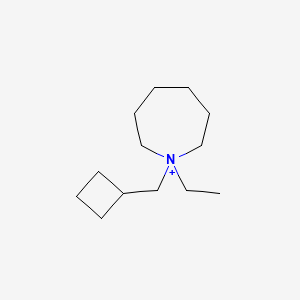
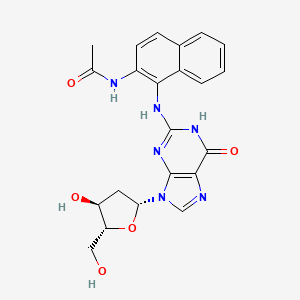
![Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14234774.png)
